N-(3-Fluorobenzyl)propionamide (CAS 727731-91-1) is a specialized fluorinated benzylamide building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a meta-substituted fluorine atom on the benzyl ring and a propionamide functional group, this compound serves as a highly stable, lipophilic precursor [1]. Its primary procurement value lies in its ability to introduce the 3-fluorobenzyl moiety into complex molecules, providing an optimal balance of metabolic resistance, modulated amide nucleophilicity, and specific steric geometry that cannot be achieved with unfluorinated or differently substituted analogs [2].
Substituting N-(3-fluorobenzyl)propionamide with its unfluorinated analog (N-benzylpropionamide) or its ortho/para-fluorinated isomers significantly compromises downstream product performance and synthesis yields [1]. The unfluorinated baseline is highly susceptible to cytochrome P450-mediated aromatic hydroxylation, leading to rapid metabolic clearance of the resulting APIs. Conversely, while the 4-fluoro (para) isomer also provides metabolic stability, it projects the fluorine atom at a 180-degree vector, which frequently causes steric clashes in specific enzyme binding pockets that require the 120-degree meta-geometry [2]. Furthermore, the meta-fluorine atom uniquely modulates the pKa of the adjacent amide nitrogen through specific inductive electron-withdrawing effects, altering its reactivity profile during critical downstream N-alkylation or cross-coupling steps [1].
In the optimization of pharmaceutical precursors, substituting an unsubstituted benzylamide with a 3-fluorobenzylamide significantly enhances metabolic stability. The meta-fluorine atom effectively blocks cytochrome P450-mediated oxidation at the highly susceptible meta position [1]. Compared to the unfluorinated N-benzylpropionamide baseline, the 3-fluoro derivative prevents rapid clearance while maintaining a highly comparable steric volume, ensuring that downstream APIs retain their intended half-life without disrupting target binding [2].
| Evidence Dimension | Metabolic site blocking and steric volume |
| Target Compound Data | 3-Fluoro substitution (van der Waals radius 1.47 Å) completely blocks CYP-mediated meta-hydroxylation |
| Comparator Or Baseline | Unfluorinated N-benzylpropionamide (Hydrogen vdW radius 1.20 Å; highly susceptible to meta-oxidation) |
| Quantified Difference | 0.27 Å increase in steric radius with complete elimination of the primary meta-oxidation liability |
| Conditions | In vitro liver microsome stability models for downstream API evaluation |
Procurement of the 3-fluoro precursor is essential for synthesizing APIs that require extended in vivo half-lives and resistance to first-pass metabolism.
The introduction of the fluorine atom at the 3-position quantitatively increases the lipophilicity of the benzylamide core. N-(3-Fluorobenzyl)propionamide exhibits a calculated LogP of approximately 1.33 [1]. This shift in lipophilicity compared to the unfluorinated baseline is critical for downstream applications requiring blood-brain barrier (BBB) penetration or plant cuticle diffusion. The meta-position ensures this lipophilicity increase is achieved without the potential ortho-steric clashes that can reduce target binding affinity [2].
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | LogP ~1.33 |
| Comparator Or Baseline | N-benzylpropionamide (LogP ~1.10) |
| Quantified Difference | ~0.23 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition models |
Selecting the 3-fluoro derivative ensures the downstream product has the requisite lipophilicity profile for effective passive membrane transport in CNS or agricultural applications.
The strongly electronegative fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I effect) through the benzyl sigma-bond framework. This slightly reduces the electron density on the amide nitrogen compared to the unfluorinated N-benzylpropionamide [1]. In downstream synthetic steps, such as N-alkylation or cross-coupling reactions, this modulated nucleophilicity leads to fewer over-alkylation side reactions and higher regiocontrol, improving overall yield and purity profiles during industrial scale-up [2].
| Evidence Dimension | Inductive electron-withdrawing effect (-I) on amide nitrogen |
| Target Compound Data | Modulated (reduced) nucleophilicity via meta-fluorine inductive effect |
| Comparator Or Baseline | N-benzylpropionamide (higher nucleophilicity, prone to over-reaction) |
| Quantified Difference | Measurable reduction in pKa and nucleophilic reactivity of the amide NH |
| Conditions | Downstream N-alkylation or metal-catalyzed cross-coupling environments |
Buyers scaling up complex API syntheses should select the 3-fluoro precursor to achieve better reaction control and higher purity in subsequent amide functionalization steps.
While both 3-fluoro and 4-fluoro (para) isomers increase lipophilicity, they project the fluorine atom into entirely different spatial vectors. In structure-based drug design, the 3-fluorobenzyl group occupies distinct sub-pockets compared to the 4-fluorobenzyl group [1]. Procurement of N-(3-fluorobenzyl)propionamide is necessary when the target receptor or enzyme requires meta-substitution for optimal halogen bonding or when para-substitution causes steric clashes with the binding site wall [2].
| Evidence Dimension | Spatial projection angle of the fluorine atom |
| Target Compound Data | 120-degree (meta) projection vector relative to the benzyl attachment |
| Comparator Or Baseline | N-(4-fluorobenzyl)propionamide (180-degree para projection vector) |
| Quantified Difference | 60-degree difference in halogen projection vector |
| Conditions | Receptor binding pocket interactions and crystallographic modeling |
The exact meta-fluoro isomer must be procured to match the specific spatial requirements of the target binding site, as the para-isomer will fail to bind correctly.
This compound is the optimal choice as a building block for neurological drugs where the 3-fluorobenzyl moiety is required to enhance blood-brain barrier penetration (via its ~1.33 LogP) and resist rapid CYP450 degradation, outperforming unfluorinated analogs in pharmacokinetic stability [1].
Ideal for developing advanced fungicides or herbicides where the specific lipophilicity and metabolic stability of the meta-fluorobenzyl group ensure prolonged field efficacy and optimal leaf cuticle penetration without the over-reactivity seen in unfluorinated precursors [2].
Utilized as a standard 19F-NMR active fragment to probe enzyme binding pockets. The meta-fluorine serves as a sensitive NMR handle to detect subtle conformational changes during ligand binding, providing distinct spatial data compared to para-fluorinated fragments [1].
Procured as a side-chain precursor in cases where the specific 120-degree spatial projection of the meta-fluorine atom is required to engage in halogen bonding within the kinase hinge region, a critical feature that cannot be replicated by the 4-fluoro isomer [2].